molecular formula C9H11NO3 B13663209 Methyl 3-amino-2-(hydroxymethyl)benzoate

Methyl 3-amino-2-(hydroxymethyl)benzoate

Cat. No.: B13663209
M. Wt: 181.19 g/mol
InChI Key: DNDSZSVGPCNTQS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid and features both an amino group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: 3-amino-2-carboxybenzoic acid.

    Reduction: 3-amino-2-(hydroxymethyl)benzoate.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 3-amino-2-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-amino-2-(hydroxymethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and amino groups can form hydrogen bonds and participate in various biochemical interactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobenzoate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    Methyl 2-amino-3-(hydroxymethyl)benzoate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

Methyl 3-amino-2-(hydroxymethyl)benzoate is unique due to the presence of both an amino and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-amino-2-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4,11H,5,10H2,1H3

InChI Key

DNDSZSVGPCNTQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)CO

Origin of Product

United States

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